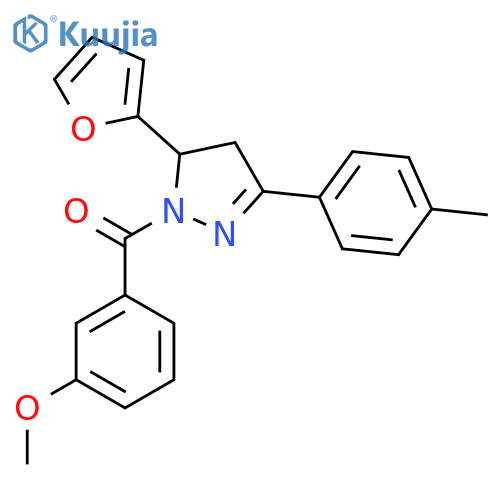

Cas no 865616-04-2 (5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole)

865616-04-2 structure

商品名:5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

- F1590-0056

- [3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone

- AKOS040693618

- (5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(3-methoxyphenyl)methanone

- 865616-04-2

-

- インチ: 1S/C22H20N2O3/c1-15-8-10-16(11-9-15)19-14-20(21-7-4-12-27-21)24(23-19)22(25)17-5-3-6-18(13-17)26-2/h3-13,20H,14H2,1-2H3

- InChIKey: PRZZOLPQGVUNOS-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1C1CC(C2C=CC(C)=CC=2)=NN1C(C1C=CC=C(C=1)OC)=O

計算された属性

- せいみつぶんしりょう: 360.14739250g/mol

- どういたいしつりょう: 360.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 556

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1590-0056-2mg |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

865616-04-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1590-0056-20μmol |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

865616-04-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1590-0056-15mg |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

865616-04-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1590-0056-20mg |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

865616-04-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1590-0056-10mg |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

865616-04-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1590-0056-1mg |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

865616-04-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1590-0056-3mg |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

865616-04-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1590-0056-75mg |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

865616-04-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1590-0056-100mg |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

865616-04-2 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1590-0056-2μmol |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

865616-04-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

865616-04-2 (5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量